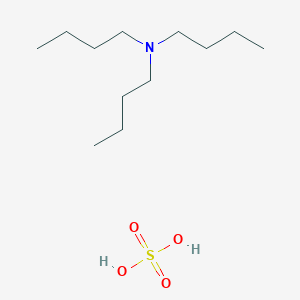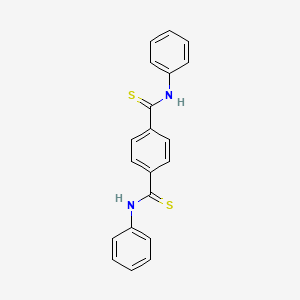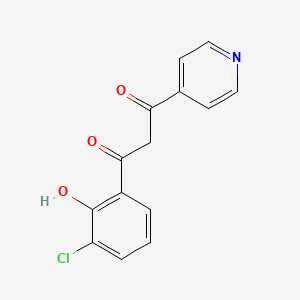
2-Methyl-1,1-bis(methylsulfanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1-bis(methylsulfanyl)butane is an organic compound with the molecular formula C7H16S2 It is characterized by the presence of two methylsulfanyl groups attached to the first carbon of a butane chain, with an additional methyl group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-bis(methylsulfanyl)butane typically involves the reaction of 2-methyl-1-butene with methylsulfanyl reagents under controlled conditions. One common method is the addition of methylsulfanyl groups to the double bond of 2-methyl-1-butene using a thiol reagent in the presence of a catalyst. The reaction is usually carried out at room temperature and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and distillation to obtain the desired compound with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,1-bis(methylsulfanyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler sulfides or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfides or thiols.
Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.
Applications De Recherche Scientifique
2-Methyl-1,1-bis(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,1-bis(methylsulfanyl)butane involves its interaction with molecular targets through its methylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, leading to the formation of new compounds. The pathways involved may include the activation of specific enzymes or receptors, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.
2-Methyl-2-butene: An alkene with a similar structure but lacking the methylsulfanyl groups.
Butane-2-thiol: A thiol with a similar carbon chain but different sulfur-containing groups.
Uniqueness
2-Methyl-1,1-bis(methylsulfanyl)butane is unique due to the presence of two methylsulfanyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
59021-12-4 |
|---|---|
Formule moléculaire |
C7H16S2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
2-methyl-1,1-bis(methylsulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-5-6(2)7(8-3)9-4/h6-7H,5H2,1-4H3 |
Clé InChI |
NLVDWWVIPYVORR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)







